cacospongionolide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

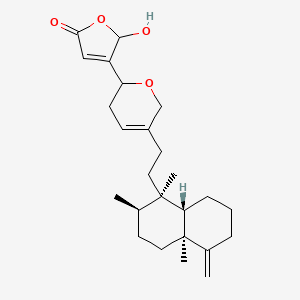

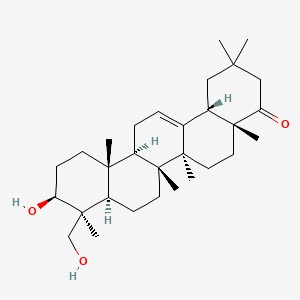

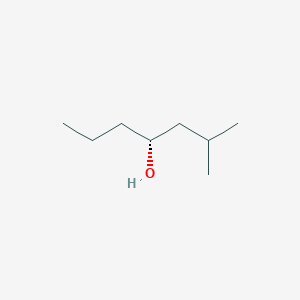

カコスポンジオライドBは、海綿動物Fasciospongia cavernosaから単離された海洋天然物です。これは、25個の炭素骨格を特徴とするセスタテルペン類と呼ばれる化合物のクラスに属します。カコスポンジオライドBは、特に分泌型ホスホリパーゼA2酵素を阻害する能力による抗炎症作用で知られています。

科学的研究の応用

カコスポンジオライドBは、科学研究においていくつかの応用があります。

化学: この化合物は、複雑な天然物合成と新しい合成方法論の開発を研究するためのモデルとして役立ちます。

生物学: これは、炎症に関与する生物学的経路と分泌型ホスホリパーゼA2酵素の役割を調査するために使用されます。

医学: 抗炎症作用により、カコスポンジオライドBは、喘息、乾癬、関節リウマチなどの疾患の治療における潜在的な治療用途について研究されています.

産業: 産業用途では広く使用されていませんが、この化合物の合成と構造アナログは、新しい医薬品の開発のための貴重な洞察を提供します。

準備方法

合成経路および反応条件

カコスポンジオライドBの全合成は、いくつかの合成経路で達成されています。注目すべき1つの方法は、12段階の直線的シーケンスです。 重要な変換には、天然物の2つの主要な領域を結合し、側鎖ジヒドロピラン環を生成する3段階のシーケンスが含まれます . 別の方法は、パラジウム触媒の存在下でのD-アラビノースから誘導されたグリカルと3-フリルボロン酸の高度な立体選択的C-グリコシル化、続いてインサイチュで生成されたアルキルボランのB-アルキル鈴木-宮浦カップリングを伴います .

工業生産方法

カコスポンジオライドBの工業生産方法は、合成経路の複雑さと特異性のために、あまり文書化されていません。この化合物は、主に研究室で科学研究用に合成されています。

化学反応の分析

反応の種類

カコスポンジオライドBは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、カコスポンジオライドBに存在する官能基を変えることができます。

置換: この化合物は、特にヒドロキシルとブテノリド部分で、置換反応を受けることができます。

一般的な試薬および条件

カコスポンジオライドBの合成と修飾に使用される一般的な試薬には、パラジウム触媒、ボロン酸、さまざまな酸化剤と還元剤が含まれます。反応条件は、多くの場合、所望の変換を確実にするために、特定の温度と圧力設定を伴います。

主要な生成物

これらの反応から生成される主な生成物には、カコスポンジオライドBのさまざまな構造アナログが含まれます。これらは、化合物の生物学的活性と酵素との相互作用を研究するために使用されます。

作用機序

カコスポンジオライドBは、主に分泌型ホスホリパーゼA2酵素を阻害することによってその効果を発揮します。この阻害は、炎症誘発性エイコサノイドの前駆体であるアラキドン酸の放出を防ぎます。 この化合物の酵素との相互作用は、エナンチオ特異的であり、酵素の各エナンチオマーと異なる相互作用をします . さらに、カコスポンジオライドBは、ミトコンドリアの膜電位に影響を与え、アポトーシス促進タンパク質の発現を促進することにより、特定の癌細胞株でアポトーシスを誘導することが示されています .

類似の化合物との比較

カコスポンジオライドBは、セスタテルペン類の中で、その特定の構造的特徴と強力な抗炎症作用のためにユニークです。類似の化合物には以下が含まれます。

スカアラジアル: 抗炎症作用とアポトーシス誘導作用を持つ別の海洋セスタテルペン。

マノアライド: ホスホリパーゼA2を阻害する能力と抗炎症効果で知られるセスタテルペン.

これらの化合物は、類似の生物学的活性を共有しますが、構造的特徴と特定の作用機序が異なります。

類似化合物との比較

Cacospongionolide B is unique among sesterterpenoids due to its specific structural features and potent anti-inflammatory properties. Similar compounds include:

Scalaradial: Another marine sesterterpenoid with anti-inflammatory and apoptosis-inducing properties.

Manoalide: A sesterterpenoid known for its ability to inhibit phospholipase A2 and its anti-inflammatory effects.

These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.

特性

分子式 |

C25H36O4 |

|---|---|

分子量 |

400.5 g/mol |

IUPAC名 |

3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1 |

InChIキー |

CVAZWHZRZNYCOV-ILKJNQADSA-N |

異性体SMILES |

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

正規SMILES |

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

同義語 |

cacospongionolide B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)